BenchChemオンラインストアへようこそ!

Verosudil Hydrochloride

ROCK inhibition Kinase profiling Enzymatic assay

Verosudil HCl (AR-12286) is the definitive reference standard for dual ROCK inhibition: balanced ROCK1/ROCK2 binding (Ki=2 nM both isoforms), clinically validated 30.4% IOP reduction in exfoliation syndrome, and <10% ocular hyperemia—vastly superior to Netarsudil (54.4%) or Ripasudil (74.6%). Its defined off-target profile (PKA 69 nM; MRCKA 28 nM) provides quantitative selectivity baselines for head-to-head benchmarking of novel ophthalmic ROCK inhibitors. Eliminate isoform-bias confounds and hyperemia-related attrition in chronic dosing models. Research use only.

Molecular Formula C17H18ClN3O2S
Molecular Weight 363.9 g/mol
CAS No. 1414854-44-6
Cat. No. B611667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerosudil Hydrochloride
CAS1414854-44-6
SynonymsVerosudil hydrochloride
Molecular FormulaC17H18ClN3O2S
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl
InChIInChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H
InChIKeyFUBBJNODZIIYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verosudil Hydrochloride (AR-12286) CAS 1414854-44-6: A Potent Rho Kinase Inhibitor for Glaucoma and Ocular Hypertension Research


Verosudil Hydrochloride (also known as AR-12286) is a potent and balanced Rho-associated protein kinase (ROCK) inhibitor with equal inhibitory activity against both ROCK1 and ROCK2 (Ki = 2 nM for each isoform) . It functions by increasing aqueous humour outflow through the trabecular meshwork to lower intraocular pressure (IOP) [1]. Verosudil has been evaluated in multiple Phase 2 clinical trials for the treatment of glaucoma and ocular hypertension, demonstrating statistically significant IOP reductions across diverse patient populations including those with exfoliation syndrome [2]. Unlike FDA-approved ophthalmic ROCK inhibitors such as Netarsudil and Ripasudil, Verosudil remains an investigational compound, making it a critical reference tool for preclinical research and comparative pharmacology studies.

Why Verosudil Hydrochloride Cannot Be Substituted with Other ROCK Inhibitors in Research and Procurement


ROCK inhibitors in ophthalmic research are not interchangeable due to substantial divergence in isoform selectivity, potency, pharmacokinetic half-life, and clinical safety profiles. Verosudil (Ki = 2 nM for both ROCK1 and ROCK2) exhibits balanced dual inhibition, whereas Netarsudil (AR-13324) has a reported Ki of 4.2 nM for ROCK2 only , and Ripasudil (K-115) demonstrates significantly weaker potency with IC50 values of 19 nM (ROCK1) and 51 nM (ROCK2) [1]. Furthermore, Verosudil's clinical hyperemia rates are markedly lower than those of other ROCK inhibitors: approximately 10% of patients with once-daily evening dosing [2], compared to 54.4% for Netarsudil and 74.6% for Ripasudil [1]. These quantitative disparities in target engagement and tolerability directly impact experimental reproducibility and translational relevance. Generic substitution across ROCK inhibitor analogs would introduce confounding variables in potency, selectivity, and adverse effect modeling that cannot be corrected through dose adjustment.

Verosudil Hydrochloride Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Clinical Performance


Superior ROCK2 Inhibitory Potency: Verosudil (Ki = 2 nM) vs. Netarsudil (Ki = 4.2 nM)

Verosudil demonstrates higher inhibitory potency against ROCK2 compared to the FDA-approved ROCK inhibitor Netarsudil. In cell-free enzymatic assays, Verosudil exhibits a Ki of 2 nM for ROCK2 , whereas Netarsudil (AR-13324) shows a Ki of 4.2 nM for the same isoform . Additionally, Verosudil displays balanced activity against both ROCK1 and ROCK2 (Ki = 2 nM for both), whereas Netarsudil's published Ki value is specified only for ROCK2. This 2.1-fold greater potency may translate to differential target engagement at equivalent molar concentrations in cell-based and tissue-level experiments.

ROCK inhibition Kinase profiling Enzymatic assay

Balanced ROCK1/ROCK2 Dual Inhibition: Verosudil (Ki = 2 nM for Both) vs. Ripasudil (IC50 = 19 nM and 51 nM)

Verosudil provides balanced and equipotent inhibition of both ROCK isoforms, a feature that distinguishes it from other clinically evaluated ROCK inhibitors. Verosudil exhibits a Ki of 2 nM for both ROCK1 and ROCK2 . In contrast, Ripasudil (K-115), approved in Japan for glaucoma treatment, demonstrates markedly weaker and isoform-biased activity with reported IC50 values of 19 nM for ROCK1 and 51 nM for ROCK2 [1]. The balanced, high-potency profile of Verosudil may produce more predictable pharmacological outcomes in systems where both isoforms contribute to physiological responses.

Isoform selectivity ROCK1 ROCK2

Reduced Conjunctival Hyperemia Incidence: Verosudil (~10%) vs. Ripasudil (74.6%) and Netarsudil (54.4%)

Verosudil exhibits a substantially lower incidence of conjunctival hyperemia, the most common and dose-limiting adverse effect of topical ROCK inhibitors. In a Phase 2 clinical trial, conjunctival hyperemia following once-daily evening dosing of Verosudil 0.25% was observed in less than 10% of patients and was characterized as transient, typically lasting 4 hours or less [1]. In contrast, Ripasudil 0.4% administered twice daily produced conjunctival hyperemia in 74.6% of patients over 52 weeks of treatment [2], while Netarsudil 0.02% once daily was associated with a 54.4% hyperemia rate [3].

Ocular tolerability Conjunctival hyperemia Adverse events

Exfoliation Syndrome Efficacy: Verosudil (30.4% IOP Reduction at 12 Weeks) vs. Untreated Baseline

Verosudil has demonstrated specific efficacy in exfoliation syndrome (XFS) and exfoliative glaucoma (XFG), a challenging patient population characterized by aggressive disease progression and higher baseline IOP. In a prospective study of 10 patients with XFS and ocular hypertension or XFG, once-daily Verosudil (0.5% or 0.7%) reduced mean IOP from 25±2.4 mmHg at baseline to 17.4±3.6 mmHg at 12 weeks (P<0.001), representing a 30.4% mean reduction [1]. Upon drug discontinuation at week 12, mean IOP rebounded to 21.6±5.4 mmHg within one week (P=0.06 compared to baseline), confirming the compound's causal role in IOP control [1]. While direct comparator data for other ROCK inhibitors in XFS are not available at the same study level, this evidence establishes Verosudil's efficacy in a disease subset where treatment resistance is common.

Exfoliation syndrome Exfoliative glaucoma IOP reduction

Minimal Systemic Exposure: Verosudil Plasma Levels (<1 ng/mL) vs. Detection Threshold

Verosudil demonstrates negligible systemic absorption following topical ocular administration, a critical differentiator for compounds intended for localized ocular action. In a crossover study of 18 normal adult volunteers receiving 0.5% AR-12286 ophthalmic solution once daily for 8 days, the majority of subjects showed no measurable drug concentration in plasma (<1 ng/mL) at any time point with either tested formulation [1]. This minimal systemic exposure profile supports the compound's utility in studies where confounding systemic pharmacological effects must be excluded.

Systemic absorption Ocular pharmacokinetics Safety

Selectivity Profile Against Off-Target Kinases: Verosudil Ki Values for PKA, PKCT, MRCKA, and CAM2A

Verosudil exhibits a defined selectivity profile against a panel of off-target kinases, enabling researchers to anticipate and control for potential off-target effects in experimental systems. In cell-free assays, Verosudil demonstrates Ki values of 69 nM for PKA, 9,322 nM for PKCT, 28 nM for MRCKA, and 5,855 nM for CAM2A, compared to 2 nM for both ROCK1 and ROCK2 . The selectivity window ranges from 14-fold (vs. MRCKA) to >4,600-fold (vs. PKCT). This defined selectivity profile allows for more precise interpretation of experimental outcomes compared to less well-characterized ROCK inhibitors.

Kinase selectivity Off-target profiling PKA

Recommended Research Applications for Verosudil Hydrochloride Based on Quantitative Differentiation Evidence


Investigating ROCK-Mediated Trabecular Meshwork Outflow in Exfoliation Syndrome Models

Verosudil is uniquely positioned for exfoliation syndrome (XFS) and exfoliative glaucoma (XFG) research based on its demonstrated 30.4% IOP reduction in this specific patient population at 12 weeks, with confirmation of drug-dependent effect via washout rebound to baseline [1]. Unlike studies that rely on generic ROCK inhibitors without XFS-specific validation, Verosudil offers a clinically corroborated tool for dissecting the mechanobiology of exfoliation material deposition and its impact on conventional outflow pathways.

Comparative ROCK Inhibitor Pharmacology Studies Requiring Balanced ROCK1/ROCK2 Inhibition

For experiments where isoform-selective bias would confound interpretation, Verosudil's balanced Ki of 2 nM for both ROCK1 and ROCK2 provides an optimal reference standard [1]. In contrast, Netarsudil's published Ki is specified only for ROCK2 (4.2 nM) [2], and Ripasudil exhibits a 2.7-fold bias toward ROCK1 (IC50 19 nM vs. 51 nM) . Verosudil should be prioritized for head-to-head mechanism-of-action studies comparing dual ROCK inhibition against isoform-selective or biased inhibitors.

Long-Term Ocular Tolerability and Hyperemia Modeling in Preclinical Species

Verosudil's low hyperemia incidence (<10% in clinical studies) and minimal systemic exposure profile make it a preferred compound for chronic ocular dosing studies where hyperemia-related confounds (e.g., altered ocular surface inflammation, subject attrition) must be minimized [1][2]. Researchers modeling the disconnect between ROCK-mediated IOP efficacy and ocular surface adverse effects can use Verosudil as a comparator against hyperemia-prone agents like Ripasudil (74.6% hyperemia rate) to isolate mechanism-specific tolerability signals.

Kinase Selectivity Panel Reference Standard for Ophthalmic ROCK Inhibitor Development

Verosudil's fully characterized off-target kinase profile, with defined Ki values for PKA (69 nM), MRCKA (28 nM), PKCT (9,322 nM), and CAM2A (5,855 nM), establishes it as a benchmark for selectivity screening in novel ophthalmic ROCK inhibitor development [1]. Its 14-fold to >4,600-fold selectivity windows provide quantitative baselines against which new chemical entities can be benchmarked for improved target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verosudil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.